1-Aminopyrrolidin-2-one
Overview
Description
1-Aminopyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₄H₈N₂O. It is a derivative of pyrrolidinone, featuring an amino group at the first position. This compound is known for its versatile reactivity and is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form pyrrolidin-2-ones.
Industrial Production Methods: Industrial production often involves the use of donor-acceptor cyclopropanes and primary amines. The process includes a Lewis acid-catalyzed opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation .
Chemical Reactions Analysis
1-Aminopyrrolidin-2-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidinones and related compounds.
Scientific Research Applications
1-Aminopyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminopyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Aminopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and dyes but differ in their reactivity and applications.
Uniqueness: this compound’s unique combination of an amino group and a pyrrolidinone ring makes it highly versatile in organic synthesis and valuable in various research applications .
Properties
IUPAC Name |
1-aminopyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSROBYZLBGODRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500340 | |
Record name | 1-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-14-5 | |
Record name | 1-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-aminopyrrolidin-2-one synthesized, and what are its key structural characteristics?
A1: this compound is synthesized through the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate (NH₂NH₂ (80%)). [] This reaction forms the pyrrolidinone ring structure with an amine group attached to the nitrogen atom.
- Spectroscopic Data: The research mentions the use of FT-IR and ¹H-NMR to confirm the structure of this compound and its derivatives. [] These techniques provide information about the functional groups and proton environments within the molecule.
Q2: What is the biological significance of this compound and its derivatives?
A2: The research highlights the potential of this compound as a scaffold for developing new compounds with biological activity. Derivatives of this compound were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. [] The study found that some of these derivatives demonstrated promising antibacterial activity against one or both bacterial strains. This finding suggests that modifications to the this compound structure can influence its biological activity and potentially lead to the development of new antibacterial agents.
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